4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
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Overview
Description
4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the attachment of the trifluoromethoxyphenyl moiety. Common reagents used in these reactions include piperidine, 4-fluorobenzyl chloride, and 4-(trifluoromethoxy)benzaldehyde. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its fluorinated groups can enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Fluorobenzyl)piperidin-1-yl)(4-methoxyphenyl)methanone
- (4-(4-Fluorobenzyl)piperidin-1-yl)(4-chlorophenyl)methanone
- (4-(4-Fluorobenzyl)piperidin-1-yl)(4-bromophenyl)methanone
Uniqueness
Compared to similar compounds, 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine stands out due to the presence of both fluorobenzyl and trifluoromethoxy groups. These groups can significantly influence the compound’s chemical and biological properties, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4NO3/c22-18-5-1-15(2-6-18)13-28-14-16-9-11-26(12-10-16)20(27)17-3-7-19(8-4-17)29-21(23,24)25/h1-8,16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLREILFIZWUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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